

A Technical Guide to the Solubility of Carvedilold5 in Organic Solvents

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This technical guide provides an in-depth overview of the solubility of **Carvedilol-d5** in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize deuterated standards like **Carvedilol-d5** for quantification studies, such as those involving liquid chromatography-mass spectrometry (LC-MS).

Carvedilol-d5 is a deuterated analog of Carvedilol, a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist.[1] As an internal standard, its solubility characteristics are critical for the preparation of stock solutions, calibration standards, and quality control samples. The solubility of a deuterated compound is generally considered to be nearly identical to its non-deuterated counterpart.

Quantitative Solubility Data

The solubility of **Carvedilol-d5** and its non-deuterated form, Carvedilol, has been determined in several common organic solvents. This data is crucial for selecting appropriate solvents for analytical and formulation purposes. The following table summarizes the available quantitative and qualitative solubility information.



Solvent	Carvedilol-d5 Solubility (mg/mL)	Carvedilol Solubility (mg/mL)	Notes
Dimethylformamide (DMF)	30	~30	Soluble[1][2]
Dimethyl Sulfoxide (DMSO)	30	~30	Freely Soluble[1][2][3]
Ethanol	5	~5	Soluble[1][2]
Methanol	-	Soluble	Qualitative data[3]
Methylene Chloride	-	Soluble	Qualitative data[3]
Polyethylene Glycol 400 (PEG 400)	<u>-</u>	Higher than other non- volatile solvents	Used in formulation studies[4][5]
Water	-	Practically Insoluble	[3]

Experimental Protocols: Determining Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6][7] This technique establishes equilibrium between the dissolved and undissolved solid forms of the substance in a specific solvent at a constant temperature.

Shake-Flask Method Protocol

- Preparation of Saturated Solution: An excess amount of the solid compound (Carvedilol-d5) is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial. This ensures that the solvent becomes fully saturated with the solute.[6]
- Equilibration: The container is agitated using a mechanical shaker or magnetic stirrer at a constant, controlled temperature. This process is typically continued for 24 to 72 hours to ensure that the solution reaches equilibrium.[6]
- Phase Separation: Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is commonly done by centrifugation to pellet the excess



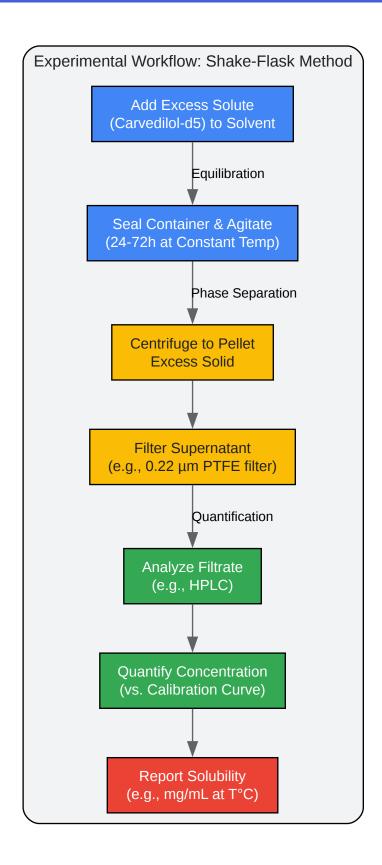
solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.[6]

- Quantification: The concentration of the dissolved solute in the clear, saturated filtrate is then
 accurately measured. High-Performance Liquid Chromatography (HPLC) is a frequently
 used and precise analytical technique for this purpose. A calibration curve, generated from
 standard solutions of the compound at known concentrations, is used for accurate
 quantification.[6]
- Data Reporting: The final solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining solubility.





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Workflow for the shake-flask solubility determination method.



Carvedilol's Mechanism of Action

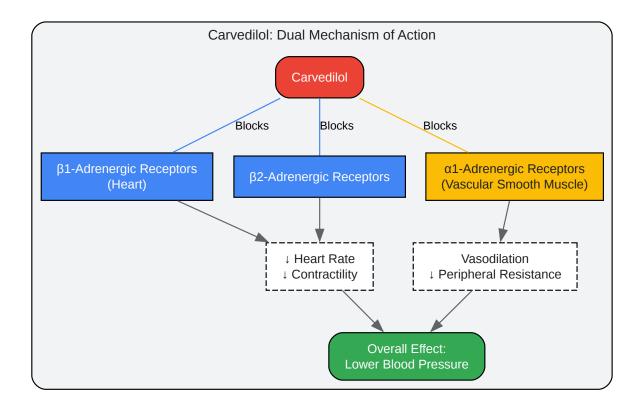
Carvedilol functions through a multi-faceted mechanism, primarily involving the blockade of adrenergic receptors.[8] Understanding this mechanism is vital for researchers using **Carvedilol-d5** as an internal standard in studies investigating its therapeutic effects.

- Non-Selective Beta-Blockade: Carvedilol blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[8]
 - β1-receptor blockade in the heart muscle reduces heart rate and the force of contraction,
 which lowers cardiac output and blood pressure.[8]
 - β2-receptor blockade also contributes to slowing the heart rate.[9]
- Alpha-1 Blockade: Carvedilol also blocks alpha-1 (α1) adrenergic receptors located in vascular smooth muscle.[8] This action leads to vasodilation (widening of blood vessels), which reduces peripheral vascular resistance and further helps to lower blood pressure.[8]
- Biased Agonism: Some research suggests that Carvedilol can act as a "biased agonist" at the β2-adrenergic receptor, stimulating β-arrestin signaling pathways independently of G-protein coupling.[10] This unique signaling profile may contribute to its particular efficacy in treating heart failure.[10][11]

Logical Relationship: Carvedilol's Dual Receptor Blockade

The diagram below outlines the primary mechanism of action for Carvedilol, showcasing its dual antagonism at both alpha and beta-adrenergic receptors.





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Carvedilol's dual blockade of alpha and beta-adrenergic receptors.

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